benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Overview
Description
Benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a chromen-2-one moiety. It has a molecular formula of C25H20O6 and a molecular weight of 416.43 g/mol . Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization using a suitable catalyst to form the chromen-2-one moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis and catalysis.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It may also interfere with bacterial cell wall synthesis, resulting in antimicrobial effects . The chromen-2-one moiety is known to interact with DNA and proteins, contributing to its anticancer properties.
Comparison with Similar Compounds
Benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A naturally occurring compound with anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative used as an anticoagulant medication.
Umbelliferone: A compound with antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-20-10-7-18(8-11-20)22-13-19-9-12-21(14-23(19)31-25(22)27)29-16-24(26)30-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOTFRDBVSPQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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